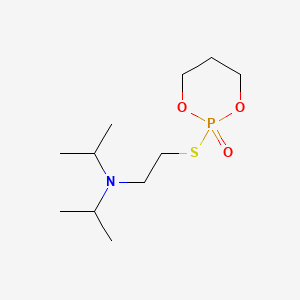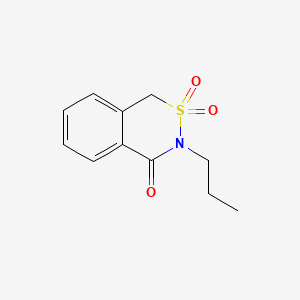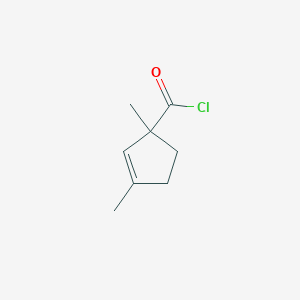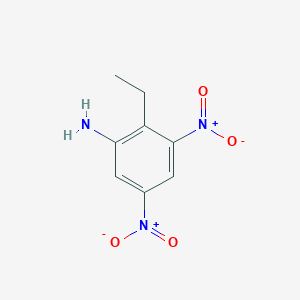
2-Ethyl-3,5-dinitroaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Ethyl-3,5-dinitroaniline is a chemical compound belonging to the class of dinitroanilines. These compounds are characterized by the presence of two nitro groups (-NO2) attached to an aniline ring. This compound is primarily used in the agricultural industry as a herbicide, where it helps control the growth of unwanted plants by inhibiting cell division in the roots and shoots of weeds .
Preparation Methods
The synthesis of 2-Ethyl-3,5-dinitroaniline typically involves the nitration of aniline derivatives. One common method is the reaction of 2-ethyl aniline with a nitrating agent such as a mixture of concentrated sulfuric acid and nitric acid. The reaction conditions must be carefully controlled to ensure the selective nitration at the 3 and 5 positions of the aniline ring .
Industrial production methods often involve large-scale nitration processes, where the reaction is carried out in continuous flow reactors to ensure consistent product quality and yield. The reaction mixture is then neutralized, and the product is purified through recrystallization or other separation techniques .
Chemical Reactions Analysis
2-Ethyl-3,5-dinitroaniline undergoes various chemical reactions, including:
Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reducing agents like iron and hydrochloric acid.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitro groups are replaced by other functional groups. Common reagents for these reactions include alkyl halides and strong bases.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction typically yields 2-ethyl-3,5-diaminoaniline, while substitution reactions can produce a variety of substituted aniline derivatives .
Scientific Research Applications
2-Ethyl-3,5-dinitroaniline has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including dyes and other agrochemicals.
Biology: The compound’s herbicidal properties make it a valuable tool for studying plant physiology and the mechanisms of cell division.
Medicine: Research is ongoing to explore its potential use in developing new pharmaceuticals, particularly those targeting cell division and growth.
Mechanism of Action
The primary mechanism of action of 2-Ethyl-3,5-dinitroaniline involves the disruption of microtubule formation during cell division. The compound binds to tubulin proteins, preventing the assembly of microtubules, which are essential for chromosome segregation and cell division. This inhibition leads to the arrest of cell division, ultimately causing the death of the target plant cells .
Comparison with Similar Compounds
2-Ethyl-3,5-dinitroaniline is part of the broader class of dinitroaniline herbicides, which includes compounds such as pendimethalin, trifluralin, and oryzalin. These compounds share a similar mechanism of action but differ in their specific chemical structures and applications. For example:
Pendimethalin: Widely used for pre-emergence control of annual grasses and broadleaf weeds.
Trifluralin: Known for its effectiveness in controlling a wide range of weed species in various crops.
Oryzalin: Primarily used in ornamental plantings and non-crop areas.
The uniqueness of this compound lies in its specific substitution pattern and its particular efficacy in certain agricultural applications .
Properties
CAS No. |
741250-63-5 |
|---|---|
Molecular Formula |
C8H9N3O4 |
Molecular Weight |
211.17 g/mol |
IUPAC Name |
2-ethyl-3,5-dinitroaniline |
InChI |
InChI=1S/C8H9N3O4/c1-2-6-7(9)3-5(10(12)13)4-8(6)11(14)15/h3-4H,2,9H2,1H3 |
InChI Key |
BGNDEPVCCNWEMM-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C=C(C=C1[N+](=O)[O-])[N+](=O)[O-])N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6,7-Dihydro-5H-pyrano[2,3-D]pyrimidine-2-carbaldehyde](/img/structure/B13967900.png)
![5-Oxa-10-azatricyclo[7.1.0.0~4,6~]decane](/img/structure/B13967908.png)


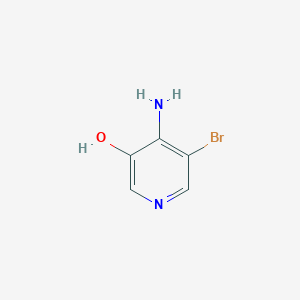

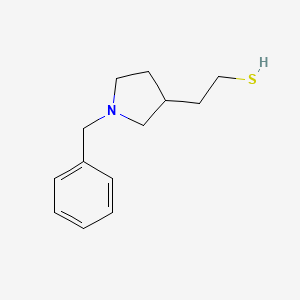
![Furo[2,3-f][1,3]benzoxazole](/img/structure/B13967944.png)
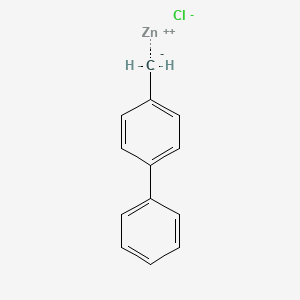
![1-Methyl-4-[1-(propan-2-yl)cyclopropyl]benzene](/img/structure/B13967949.png)
